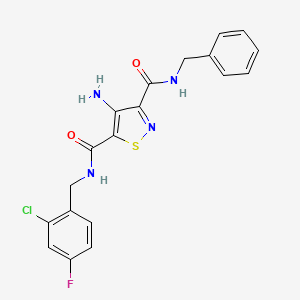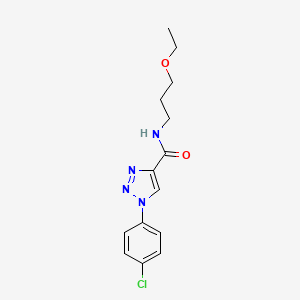![molecular formula C7H10BrN3O3 B14964795 5-bromo-6-[(3-hydroxypropyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14964795.png)
5-bromo-6-[(3-hydroxypropyl)amino]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-6-[(3-HYDROXYPROPYL)AMINO]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a heterocyclic compound with significant potential in various scientific fields. This compound features a bromine atom and a hydroxypropylamino group attached to a tetrahydropyrimidine-dione core, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-6-[(3-HYDROXYPROPYL)AMINO]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the introduction of the hydroxypropylamino group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-6-[(3-HYDROXYPROPYL)AMINO]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to a hydrogen atom, altering the compound’s reactivity.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve specific solvents, temperatures, and pH levels to achieve desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
5-BROMO-6-[(3-HYDROXYPROPYL)AMINO]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-BROMO-6-[(3-HYDROXYPROPYL)AMINO]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atom and hydroxypropylamino group play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-BROMO-6-[(2-HYDROXYETHYL)AMINO]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
- 5-BROMO-6-[(4-HYDROXYBUTYL)AMINO]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
Uniqueness
Compared to similar compounds, 5-BROMO-6-[(3-HYDROXYPROPYL)AMINO]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE offers unique reactivity due to the specific positioning of the hydroxypropylamino group. This positioning influences its chemical behavior and interaction with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H10BrN3O3 |
|---|---|
Molecular Weight |
264.08 g/mol |
IUPAC Name |
5-bromo-6-(3-hydroxypropylamino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H10BrN3O3/c8-4-5(9-2-1-3-12)10-7(14)11-6(4)13/h12H,1-3H2,(H3,9,10,11,13,14) |
InChI Key |
NBYMRXQPRVVEQY-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC1=C(C(=O)NC(=O)N1)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-1-(6-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B14964716.png)
![N-ethyl-1-(6-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B14964718.png)
![7-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14964722.png)
![N-(3-Ethylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide](/img/structure/B14964725.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14964734.png)
![5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B14964741.png)

![N-(4-acetylphenyl)-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B14964756.png)
![N-(2-chlorobenzyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide](/img/structure/B14964760.png)
![N,N-diethyl-4-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-N-methylpentan-1-aminium](/img/structure/B14964771.png)



